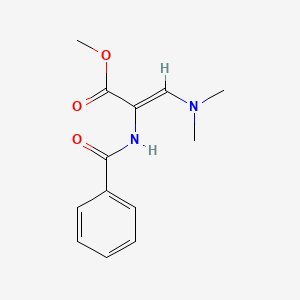

Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl (Z)-2-benzamido-3-(dimethylamino)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-15(2)9-11(13(17)18-3)14-12(16)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,16)/b11-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLTUIYGIXNEOM-LUAWRHEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C(=O)OC)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(/C(=O)OC)\NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Benzoylamino 3 Dimethylamino Acrylate

Direct Synthesis Routes

Direct synthesis routes aim to construct the Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate molecule in a few straightforward steps from readily available starting materials. These methods primarily involve the formation of the enamine and amide functionalities.

Condensation Reactions Involving Acrylate (B77674) Precursors

One plausible direct synthesis involves the condensation of a suitable acrylate precursor with a dimethylamino source. A hypothetical precursor for this reaction would be methyl 2-(benzoylamino)-3-oxobutanoate. While not a direct acrylate condensation, the reaction of this β-keto ester with dimethylamine (B145610) or a reactive equivalent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) represents a common strategy for enamine synthesis.

The reaction of a β-keto ester with a secondary amine, such as dimethylamine, typically proceeds via an acid-catalyzed addition-elimination mechanism to form the corresponding enamine. The presence of an acid catalyst facilitates the removal of a water molecule, driving the reaction towards the enamine product.

Alternatively, DMF-DMA is a powerful reagent for the formylation of active methylene (B1212753) compounds. Its reaction with a methyl group adjacent to a carbonyl, followed by elimination of methanol (B129727) and dimethylamine, can lead to the formation of an enamine moiety. In the context of the target molecule, a precursor like methyl 2-(benzoylamino)acetate could potentially be condensed with a formylating agent to introduce the dimethylaminovinyl group.

Table 1: Hypothetical Reaction Conditions for Condensation Reactions

| Precursor | Reagent | Catalyst | Solvent | Temperature Range (°C) |

| Methyl 2-(benzoylamino)-3-oxobutanoate | Dimethylamine | Acetic Acid | Toluene (B28343) | 80-110 |

| Methyl 2-(benzoylamino)acetate | DMF-DMA | None | DMF | 100-150 |

Amidation Reactions with Benzoyl Chloride Derivatives

Another direct approach involves the amidation of an aminoacrylate precursor with benzoyl chloride or a related derivative. A suitable precursor for this route would be methyl 3-(dimethylamino)-2-aminoacrylate. The reaction of this enamine with benzoyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, would yield the desired N-benzoylated product. The base is crucial to neutralize the hydrochloric acid generated during the reaction.

This method is analogous to the Schotten-Baumann reaction conditions, which are widely used for the acylation of amines. The choice of solvent for this reaction is typically an inert aprotic solvent like dichloromethane, tetrahydrofuran, or dioxane to avoid side reactions with the acyl chloride.

A related patented process describes the preparation of 3-amino-2-benzoyl-acrylic acid derivatives by reacting benzoyl halides with 3-aminoacrylic acid derivatives. This supports the feasibility of the amidation strategy.

Optimization of Reaction Conditions and Solvent Systems

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters to consider include temperature, reaction time, stoichiometry of reactants, and the choice of catalyst and solvent.

For condensation reactions leading to enamines, the removal of water is a key factor. This can be achieved by azeotropic distillation using a Dean-Stark apparatus, particularly when using solvents like toluene or benzene. The reaction temperature is typically elevated to facilitate dehydration.

In amidation reactions, maintaining anhydrous conditions is important to prevent the hydrolysis of the benzoyl chloride. The reaction is often performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side product formation, followed by stirring at room temperature to ensure completion.

The choice of solvent can significantly influence the reaction outcome. For enamine synthesis, a range of solvents from non-polar (e.g., hexane) to polar aprotic (e.g., THF, DMF) can be employed. The optimal solvent will depend on the specific reactants and reaction conditions. Biocatalytic synthesis of acrylates has shown that hydrophobic solvents can be more effective, and in some cases, supercritical fluids have been explored as alternatives to conventional organic solvents.

Table 2: Parameters for Optimization of Synthesis

| Parameter | Condensation Reaction Considerations | Amidation Reaction Considerations |

| Temperature | Higher temperatures to promote dehydration. | Low initial temperature to control exothermicity. |

| Catalyst | Acid catalysts (e.g., p-toluenesulfonic acid, acetic acid). | Base to neutralize HCl (e.g., triethylamine, pyridine). |

| Solvent | Aprotic, allows for azeotropic water removal (e.g., Toluene). | Anhydrous, aprotic (e.g., Dichloromethane, THF). |

| Stoichiometry | Excess of the amine or formylating agent may be used. | Near equimolar amounts of amine and acyl chloride. |

Precursor-Based Synthesis Strategies

Utilization of Oxazolone (B7731731) Ring-Opening Reactions

A prominent precursor-based strategy involves the use of oxazolones, also known as azlactones. The synthesis of this compound can be envisioned through the ring-opening of a suitably substituted oxazolone with dimethylamine.

The key intermediate in this pathway would be a 4-(dimethylaminomethylene)-2-phenyloxazol-5(4H)-one. This intermediate can be synthesized from a precursor that can be converted to an oxazolone and then reacted to introduce the dimethylaminomethylene group. The subsequent ring-opening of this oxazolone with methanol would yield the methyl ester, or if the methyl ester is already present in a precursor, a direct reaction with dimethylamine can be envisioned.

The ring-opening of oxazolones with primary amines is a well-established and efficient method for the synthesis of N-acylamino amides. The reaction proceeds via nucleophilic attack of the amine on the carbonyl group of the oxazolone, leading to the cleavage of the ester bond within the ring. This reaction is often facile and can proceed without the need for a catalyst.

Derivatization from N-Acylglycine and Related Compounds

N-acylglycines, such as hippuric acid (N-benzoylglycine), are valuable starting materials for the synthesis of α,β-dehydroamino acids and their derivatives. The Erlenmeyer-Plöchl reaction is a classic method for the synthesis of oxazolones from N-acylglycines and aldehydes or ketones in the presence of acetic anhydride.

To synthesize the target molecule via this route, N-benzoylglycine could be condensed with a source of the dimethylaminomethylene group. A potential reagent for this transformation is N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction would likely proceed through the formation of an intermediate oxazolone, which then reacts with the enamine derived from DMF-DMA.

Alternatively, N-benzoylglycine can be converted to 2-phenyl-5(4H)-oxazolone, which can then be reacted with a suitable electrophile at the C4 position to introduce the dimethylaminomethylene group. Subsequent reaction with methanol would then yield the final product. The derivatization of N-acylglycines provides a versatile entry point to a wide range of α,β-dehydroamino acid derivatives.

Table 3: Precursor-Based Synthesis Overview

| Precursor-Based Strategy | Key Intermediate | Key Transformation |

| Oxazolone Ring-Opening | 4-(dimethylaminomethylene)-2-phenyloxazol-5(4H)-one | Nucleophilic ring-opening with methanol or dimethylamine. |

| Derivatization from N-Acylglycine | 2-Phenyl-5(4H)-oxazolone from N-benzoylglycine | Erlenmeyer-Plöchl reaction followed by functionalization. |

Synthesis of Key Acrylate Precursors (e.g., Methyl 2-amino-3-(dimethylamino)acrylate)

The direct precursor, Methyl 2-amino-3-(dimethylamino)acrylate, is a crucial starting material. While specific literature for its synthesis is not abundant, its preparation can be inferred from the synthesis of structurally similar compounds like 3-N,N-dimethylamino ethyl acrylate. One patented method for the latter involves a one-pot synthesis using ethyl acetate (B1210297), dimethylamine, and carbon monoxide under pressure and heat, with the aid of specific catalysts. google.com This approach boasts high yields (over 95%) and is suitable for large-scale production. google.com Another common method for producing amino acrylates is through the transesterification of an acrylic acid ester (e.g., methyl acrylate) with an amino alcohol, such as 2-dimethylaminoethanol, often using tin or titanium-based catalysts. chemicalbook.comgoogle.com

Industrial Scale Production Considerations

For the industrial-scale production of this compound and its precursors, several factors are critical for an efficient and cost-effective process. Continuous production methods are often favored over batch processes. For instance, the synthesis of 3-N,N-dimethylamino ethyl acrylate has been designed for continuous operation, which allows for high throughput and consistent product quality. google.com

Catalyst selection and recycling are also paramount. In the production of 2-dimethylaminoethyl (meth)acrylate, dibutyltin (B87310) oxide (DBTO) is a commonly used catalyst, and processes have been developed to recycle it for use in subsequent batches, with the addition of fresh catalyst to maintain activity. google.com To prevent unwanted polymerization of the acrylate monomers and products during synthesis and purification, inhibitors such as phenothiazine (B1677639) are typically added to the reaction mixture. chemicalbook.comgoogle.com

Purification and Isolation Techniques for High Purity

Achieving high purity of this compound is essential for its intended applications. This is typically accomplished through a combination of post-reaction workup and subsequent purification techniques. The initial workup often involves removing the solvent under vacuum, followed by partitioning the residue between an organic solvent (like methylene chloride) and water to remove water-soluble byproducts and unreacted reagents. google.com The organic phase is then washed, dried with a drying agent such as sodium sulfate, and concentrated. google.com

Recrystallization Procedures

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. For compounds structurally similar to this compound, solvent systems such as cyclohexane/light petrol and ethanol/water have been successfully employed. google.com The crude product is dissolved in a minimum amount of the hot solvent or solvent mixture, and then allowed to cool slowly, promoting the formation of pure crystals.

Table 2: Potential Recrystallization Solvents

| Solvent System | Application | Source |

| Cyclohexane / Light Petrol | Purification of crystalline residue | google.com |

| Ethanol / Water | Purification of crystalline residue | google.com |

Chromatographic Separation Methods

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of acrylate compounds. e3s-conferences.org For weakly polar compounds like many acrylates, a reversed-phase column is often suitable. e3s-conferences.org A common mobile phase for the separation of acrylates is a gradient mixture of acetonitrile (B52724) and water. e3s-conferences.org Detection is typically carried out using a UV detector, with the wavelength set to the maximum absorbance of the acrylate, which is often around 210 nm. e3s-conferences.org This method can provide excellent separation and is adaptable for both analytical and preparative scale purification to achieve very high purity levels.

Reactivity and Advanced Chemical Transformations of Methyl 2 Benzoylamino 3 Dimethylamino Acrylate

General Reactivity Profiles

The unique arrangement of functional groups in Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate results in a "push-pull" electronic system. The electron-donating dimethylamino group at the β-position increases the electron density of the double bond, while the electron-withdrawing methyl ester and benzoylamino groups at the α-position render the alkene electron-deficient. This electronic push-pull effect significantly influences the molecule's reactivity.

The α,β-unsaturated ester is a key reactive site within the molecule. The carbon-carbon double bond is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent carbonyl group of the methyl ester. This makes the β-carbon electrophilic and susceptible to conjugate addition, also known as Michael addition. A variety of nucleophiles can potentially react at this position.

The presence of the dimethylamino group at the β-position, however, introduces a competing electronic effect. As an electron-donating group, it increases the electron density at the β-carbon, which could potentially decrease its electrophilicity and thus its reactivity towards nucleophiles compared to a simple acrylate (B77674). Conversely, this donation stabilizes the positive charge that develops at the β-carbon in the transition state of electrophilic additions.

The dimethylamino group at the β-position is a strong electron-donating group. Its lone pair of electrons can delocalize into the π-system of the double bond and the ester carbonyl, a phenomenon characteristic of enamines. This enamine character makes the α-carbon nucleophilic, a key feature of enamine reactivity. This nucleophilicity at the α-carbon can lead to reactions with various electrophiles.

The interplay between these groups creates a molecule with dual reactivity: the β-carbon is susceptible to nucleophilic attack (a characteristic of α,β-unsaturated esters), while the α-carbon can act as a nucleophile (a characteristic of enamines).

Specific Reaction Types and Mechanisms

The oxidation of this compound can be complex due to the presence of multiple oxidizable sites: the carbon-carbon double bond and the dimethylamino group.

With strong oxidizing agents like potassium permanganate (B83412) (KMnO4) , under harsh conditions (hot, acidic, or concentrated), oxidative cleavage of the double bond is expected. This would likely lead to the formation of a carboxylic acid derived from the α-carbon and potentially a ketone or further oxidized product from the β-carbon, along with oxidation of the dimethylamino group. Under milder, cold, and dilute conditions, syn-dihydroxylation of the alkene could occur, yielding a diol. However, the enamine functionality is also susceptible to oxidation by KMnO4, which can be a complex process leading to various products, including the potential cleavage of the dimethylamino group.

Hydrogen peroxide (H2O2) is a milder oxidizing agent. Its reaction with enamines can lead to the formation of α-hydroxy ketones or amides after hydrolysis. In the case of this compound, oxidation with H2O2 could potentially lead to the formation of an epoxide across the double bond or hydroxylation at the α-position.

| Oxidizing Agent | Probable Product(s) | Reaction Conditions |

| KMnO4 (hot, acidic) | Oxidative cleavage products (carboxylic acids, ketones) | Harsh |

| KMnO4 (cold, dilute) | Diol (from syn-dihydroxylation) | Mild |

| H2O2 | Epoxide or α-hydroxy derivative | Mild |

This table represents expected products based on the general reactivity of the functional groups present.

The reduction of this compound can target both the ester functionality and the carbon-carbon double bond.

Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing esters to primary alcohols. orgoreview.commasterorganicchemistry.com It is expected that LiAlH4 would reduce the methyl ester group to a hydroxymethyl group. orgoreview.com Depending on the reaction conditions, the α,β-unsaturated double bond may also be reduced. The amide carbonyl of the benzoylamino group is generally less reactive towards LiAlH4 than the ester, but reduction to an amine is possible under more forcing conditions.

Sodium borohydride (B1222165) (NaBH4) is a milder reducing agent and is generally not effective for the reduction of esters unless activated by certain additives or under specific conditions. rushim.ru Therefore, NaBH4 is not expected to significantly reduce the methyl ester group of the target molecule under standard conditions. It may, however, be capable of reducing the carbon-carbon double bond, particularly given its activation by the adjacent electron-withdrawing groups, though this reaction is often slow.

| Reducing Agent | Primary Site of Reduction | Expected Product |

| LiAlH4 | Methyl ester | Primary alcohol |

| NaBH4 | Carbon-carbon double bond (potentially) | Saturated ester |

This table outlines the expected outcomes based on the known selectivity of these common reducing agents.

As previously mentioned, the α,β-unsaturated system of this compound is susceptible to nucleophilic conjugate addition (Michael addition). wikipedia.org The electrophilic character of the β-carbon, enhanced by the ester and benzoylamino groups, invites the attack of a wide range of nucleophiles.

Common nucleophiles for Michael additions include organocuprates, enamines, and stabilized enolates, as well as softer nucleophiles like thiols and amines. The addition of a nucleophile to the β-carbon would result in the formation of a new carbon-nucleophile bond and the generation of an enolate intermediate, which is then protonated to give the final saturated product.

For instance, the reaction with a Gilman reagent (an organocuprate) would be expected to deliver an alkyl or aryl group to the β-position. Similarly, reaction with a thiol in the presence of a base would lead to the formation of a β-thioether derivative. The stereochemical outcome of these additions can often be controlled by the use of chiral catalysts or auxiliaries.

| Nucleophile Type | Example | Expected Product Type |

| Organometallic | R2CuLi (Gilman reagent) | β-alkylated or β-arylated product |

| Thiol | RSH / Base | β-thioether |

| Amine | R2NH | β-amino derivative |

| Stabilized Enolate | Malonic ester / Base | Adduct with a new C-C bond at the β-position |

This table provides illustrative examples of potential nucleophilic addition reactions.

Nucleophilic Addition Reactions

Michael Addition Reactions

The electron-deficient nature of the double bond in this compound makes it an excellent acceptor for Michael addition reactions. However, due to the presence of the dimethylamino group, which is a good leaving group, the reaction often proceeds as a nucleophilic vinylic substitution via an addition-elimination pathway rather than a simple conjugate addition.

The Michael addition reaction is a nucleophilic addition to an α,β-unsaturated carbonyl compound. chemistrysteps.commasterorganicchemistry.comwikipedia.orgbyjus.com For this compound, the mechanism involves the attack of a nucleophile on the β-carbon of the acrylate moiety. This β-carbon is rendered electrophilic by the electron-withdrawing effects of the adjacent ester and benzoylamino groups.

The generally accepted mechanism proceeds through the following steps:

Nucleophilic Attack: A soft nucleophile (the Michael donor) attacks the electrophilic β-carbon of the acrylate system (the Michael acceptor). wikipedia.org This leads to the formation of a tetrahedral intermediate, where the negative charge is delocalized across the enolate system.

Elimination of the Leaving Group: The intermediate then collapses, and instead of protonation to form a classic Michael adduct, it eliminates the dimethylamino group.

This reactivity is characteristic of β-enamino esters and related enaminones, which serve as versatile intermediates in organic synthesis. nih.govacgpubs.org

While specific enantioselective Michael additions for this compound are not extensively documented, the broader class of acrylates and related compounds has been the subject of significant research in asymmetric catalysis. Organocatalysis and transition-metal catalysis have emerged as powerful tools for achieving high enantioselectivity in conjugate additions to α,β-unsaturated systems. organic-chemistry.org

For analogous 2-substituted acrylates, enantioselective reactions have been developed using chiral catalysts. For instance, quinidine-derived catalysts have been successfully employed in formal [4+2]-cycloadditions of 2-(4H-benzo[d] nih.govresearchgate.netoxazin-4-yl)acrylates, which proceed via a Michael addition/annulation cascade to furnish tetrahydroquinolines with high enantiomeric excess. oaepublish.com Similarly, palladium-catalyzed enantioselective 1,1-diarylation of benzyl (B1604629) acrylates has been achieved using a chiral anion phase-transfer strategy, highlighting the potential for controlling stereochemistry in reactions involving acrylate derivatives. escholarship.org The development of enantioselective heterodimerization reactions between acrylates and 1,3-dienes, catalyzed by chiral cobalt complexes, further illustrates the feasibility of achieving high stereocontrol in addition reactions involving acrylate systems. nih.gov These examples with analogous compounds underscore the potential for developing highly stereoselective transformations using this compound as a substrate.

Reactions with N-Nucleophiles (e.g., Heterocyclic Amines, Hydrazines)

The high reactivity of β-enamino esters towards nucleophiles makes them excellent substrates for reactions with various nitrogen-containing compounds. nih.govacs.org In these reactions, the dimethylamino group is typically displaced by the N-nucleophile.

When this compound reacts with heterocyclic amines or hydrazines, the nucleophilic nitrogen atom attacks the β-carbon, leading to the substitution of the dimethylamino group. For example, reactions of analogous β-enamino esters with substituted hydrazines have been shown to yield pyrazolone (B3327878) derivatives after cyclization. nih.gov The initial step is the formation of an aza-Michael adduct, which can then undergo further transformations. researchgate.net Studies on the reactions of various amines with acrylates, sometimes promoted by microwave irradiation, have demonstrated efficient formation of β-amino esters. mdpi.com The reaction of hydrazine (B178648) derivatives with acrylates can also lead to the formation of stable adducts or serve as a precursor for more complex heterocyclic structures. google.com

| N-Nucleophile | Product Type | Reference |

| Substituted Hydrazines | Pyrazolone derivatives (after cyclization) | nih.gov |

| Amines | β-Amino esters | mdpi.com |

| Hydrazine | Hydrazine adducts | google.com |

Reactions with C-Nucleophiles (e.g., Active Methylene (B1212753) Compounds)

Carbon nucleophiles, particularly those derived from active methylene compounds like malononitrile (B47326) or acetylacetone (B45752), readily react with β-enamino esters. researchgate.net The reaction follows the addition-elimination mechanism, where the carbanion attacks the β-position of the acrylate, displacing the dimethylamino group.

For instance, the reaction of analogous β-enamino esters with acetylacetone in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid leads to the formation of pyridinone derivatives. nih.gov This transformation involves an initial substitution followed by a subsequent condensation and cyclization. The versatility of this reaction allows for the synthesis of a wide array of substituted heterocyclic compounds, which are of significant interest in medicinal chemistry.

| C-Nucleophile | Conditions | Product Type | Reference |

| Acetylacetone | Acetic acid, ammonium acetate | Pyridinone derivatives | nih.gov |

| Malononitrile | Basic or acidic conditions | Substituted pyridines (after cyclization) | researchgate.net |

Cyclization Reactions and Heterocycle Annulation

The products resulting from the initial nucleophilic substitution on this compound are often versatile intermediates that can undergo subsequent intramolecular cyclization reactions. The presence of the benzoylamino group and the methyl ester functionality provides reactive sites for these annulation processes, leading to the formation of diverse heterocyclic scaffolds.

The general strategy involves a two-step, one-pot reaction where the first step is the substitution of the dimethylamino group by a binucleophile (containing, for example, N-N, N-C, or N-O units). The second step is an intramolecular cyclization involving one of the functional groups of the original acrylate backbone.

The synthesis of fused pyrimidine (B1678525) systems is a significant application of compounds like this compound. Pyrimidines and their fused analogs are a large class of heterocyclic compounds present in nucleic acids and many biologically active molecules. bu.edu.eg The construction of a pyrimidine ring often involves the condensation of a compound containing an amidine moiety with a 1,3-bifunctional three-carbon fragment. bu.edu.eg

In the context of the title compound, reaction with a suitable N-C-N nucleophile, such as guanidine (B92328) or urea, can lead to the formation of a pyrimidinone ring. The reaction would proceed by initial substitution of the dimethylamino group, followed by intramolecular cyclization where the benzoylamino nitrogen or carbonyl could participate in ring closure. The synthesis of fused pyrimidines, such as pyrazolo[1,5-a]pyrimidines, has been achieved through the cyclocondensation of β-enaminones with aminopyrazoles. nih.gov This highlights a common pathway where a β-enamino carbonyl system reacts with a heterocyclic amine to build a fused ring system. While the direct synthesis of pyranoazines from this specific substrate is less commonly reported, the general reactivity pattern suggests that reaction with appropriate oxygen- and nitrogen-containing binucleophiles could potentially lead to such fused heterocyclic structures.

| Reactant | Resulting Fused Heterocycle | Reference (Analogous Systems) |

| Guanidine/Urea | Pyrimidinone derivatives | bu.edu.eg |

| Aminopyrazoles | Pyrazolo[1,5-a]pyrimidines | nih.gov |

Synthesis of Pyrroles and Pyranones

The reactivity profile of this compound and its analogs makes it a valuable reagent for synthesizing substituted pyrroles and pyranones. These reactions typically proceed via a Michael addition-elimination mechanism, followed by an intramolecular condensation.

In the synthesis of pyrroles, the analogous compound, methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate, reacts with 1,3-diketones to form trisubstituted pyrroles. researchgate.net This transformation involves the initial attack of the enolate of the diketone onto the β-carbon of the acrylate, with subsequent elimination of dimethylamine (B145610) and cyclization to afford the pyrrole (B145914) ring. researchgate.net

The synthesis of pyranones (specifically 2H-pyran-2-ones) is also readily achieved. The reaction with various active methylene compounds, such as β-ketoesters or malononitrile derivatives, leads to the formation of highly substituted pyranone systems. researchgate.net For instance, the reaction of the benzyloxycarbonyl analog with ethyl acetoacetate (B1235776) or other 1,3-dicarbonyl compounds yields a range of substituted 2H-pyran-2-ones and fused pyranone derivatives like 2H-1-benzopyran-2-ones. researchgate.net

| Reactant | Product Type | Resulting Heterocycle |

|---|---|---|

| 1,3-Diketones | Pyrrole | Trisubstituted Pyrroles |

| Active Methylene Compounds (e.g., β-ketoesters) | Pyranone | Substituted 2H-Pyran-2-ones |

| Phenols with active ortho-position | Fused Pyranone | Substituted 2H-1-Benzopyran-2-ones |

| 4-Hydroxy-2-pyrones | Fused Pyranone | Pyrano[4,3-b]pyran-2,5-diones |

Intramolecular Cyclization Pathways

While direct intramolecular cyclization of this compound itself is not a primary reaction pathway, it serves as a key intermediate in multi-step reactions that culminate in an intramolecular cyclization. The formation of fused heterocyclic systems, such as 4H-quinolizin-4-ones and various pyrano-fused heterocycles, relies on this principle. researchgate.net

The general pathway involves:

Intermolecular Reaction: An initial reaction where a suitable nucleophile displaces the dimethylamino group.

Formation of a Cyclization Precursor: The product of the first step is a new, more complex molecule that contains the necessary functional groups for a subsequent ring-closing reaction.

Intramolecular Cyclization: An internal nucleophilic attack, often promoted by heat or a catalyst, leads to the formation of a new ring system.

For example, the synthesis of substituted 3-(benzyloxycarbonyl)amino-4H-quinolizin-4-ones proceeds through the reaction of the acrylate analog with heterocyclic α-amino compounds, where the resulting intermediate undergoes cyclization to form the fused bicyclic system. researchgate.net

Substitution Reactions at the Dimethylamino Group

The dimethylamino group at the β-position of the acrylate system functions as an effective leaving group, making the compound an excellent substrate for nucleophilic substitution reactions. This reactivity is central to its utility as a synthetic building block. The electron-withdrawing nature of the ester and benzoylamino groups polarizes the C=C double bond, rendering the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

The reaction proceeds via a conjugate addition of the nucleophile to the α,β-unsaturated system, forming a transient intermediate, followed by the elimination of dimethylamine to regenerate the double bond.

Common nucleophiles used in these substitution reactions include:

Amines: Primary and secondary amines can displace the dimethylamino group to form new enamines. researchgate.net

Hydrazines: Hydrazine and its derivatives react similarly, providing access to hydrazino-substituted compounds, which are precursors for pyrazoles and other nitrogen-rich heterocycles. mdpi.comresearchgate.net

Active Methylene Compounds: Carbanions derived from malonates, β-ketoesters, and other C-H acidic compounds readily displace the dimethylamino group. researchgate.net

| Nucleophile Type | Example | Product Class |

|---|---|---|

| C-Nucleophile | Enolates from 1,3-diketones | β-Dicarbonyl substituted acrylates |

| N-Nucleophile | Primary Amines | 2-(Benzoylamino)-3-(alkylamino)acrylates |

| N-Nucleophile | Hydrazine | 2-(Benzoylamino)-3-hydrazinoacrylate |

Reactions with Amino Acid Derivatives and Peptide Coupling (as reagents)

As a dehydroamino acid derivative, this compound can react with the nucleophilic side chains of amino acid residues. nih.govrsc.org For example, the thiol group of cysteine or the amino group of lysine (B10760008) can undergo a conjugate addition reaction. rsc.orgwikipedia.org This reactivity allows for the site-selective modification of peptides and proteins, introducing a dehydroamino acid moiety that can serve as a chemical handle for further functionalization. nih.gov

While not a conventional peptide coupling reagent in the sense of forming amide bonds between amino acids, its structure allows it to act as a linker or modifier in peptide chemistry. The reaction with an N-terminal amino group of a peptide, for instance, would result in the incorporation of the acrylate moiety onto the peptide chain. This modified peptide could then be used in subsequent reactions, leveraging the remaining reactivity of the α,β-unsaturated system.

Rearrangement Reactions in Related Systems (e.g., Dimroth Rearrangement)

The Dimroth rearrangement is an isomerization reaction that occurs in many nitrogen-containing heterocyclic systems, where an endocyclic and an exocyclic heteroatom switch places. wikipedia.orgnih.gov This rearrangement typically proceeds through a ring-opening/ring-closure sequence known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. nih.gov The reaction can be promoted by acid, base, heat, or light. nih.gov

While this compound itself does not undergo a Dimroth rearrangement, the heterocyclic products synthesized from it can. For example, if the acrylate is used to synthesize substituted pyrimidines or 1,2,3-triazoles, these products may be susceptible to this type of rearrangement under certain conditions. wikipedia.org

For instance, a 1-substituted 2-imino-1,2-dihydropyrimidine can rearrange to a 2-(substituted amino)pyrimidine. wikipedia.org Similarly, certain 5-amino-1,2,3-triazoles can rearrange to their more stable 4-substituted amino isomers. rsc.org The potential for such rearrangements is an important consideration in the synthesis and subsequent handling of heterocyclic compounds derived from this versatile acrylate building block. rsc.org

Applications in Complex Organic Synthesis and Materials Science

Building Block in the Synthesis of Intricate Organic Architectures

The strategic importance of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate and its analogs, such as Methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate, lies in their function as multifunctional building blocks. These compounds provide a pre-functionalized three-carbon chain that can readily participate in cyclization and condensation reactions. The dimethylamino group acts as an excellent leaving group upon reaction with a suitable nucleophile, while the acrylate (B77674) and benzoylamino moieties can be incorporated into the final ring system or further modified. This reactivity allows chemists to construct complex, multi-ring structures in a controlled and often high-yielding manner, making it a valuable reagent for building libraries of heterocyclic compounds.

Precursor for Diverse Heterocyclic Systems

One of the most significant applications of this compound is its role as a precursor in the synthesis of a wide variety of heterocyclic compounds. rsc.org Its ability to react with diverse nucleophiles and participate in cycloaddition reactions has been extensively leveraged to create both simple and complex ring systems containing oxygen and nitrogen heteroatoms. acs.org

The reaction of this compound and its analogs with various active methylene (B1212753) compounds provides a direct route to highly substituted six-membered oxygen-containing heterocycles. These reactions typically proceed via a Michael addition-elimination-cyclization sequence. For instance, its benzyloxycarbonyl-protected analog has been used to prepare a range of 2H-pyran-2-ones, 2H-1-benzopyran-2-ones (coumarins), and naphthopyrans. acs.org These pyran-2-one derivatives are themselves important synthetic intermediates, capable of acting as dienes in Diels-Alder reactions to form even more complex structures. nsf.gov

Table 1: Synthesis of Oxygen-Containing Heterocycles

| Starting Material | Reagent | Product Class | Reference |

| Methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate | Active Methylene Compounds | 2H-Pyran-2-ones | acs.org |

| Methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate | Substituted Phenols | 2H-1-Benzopyran-2-ones | acs.org |

| Methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate | Naphthols | Naphthopyrans | acs.org |

The versatility of this acrylate derivative extends to the synthesis of a broad spectrum of nitrogen-containing heterocycles. Its reaction with different nitrogen-based nucleophiles opens pathways to various fused and unfused ring systems.

Quinolizines and Pyrido[1,2-a]pyrimidones: The reaction with pyridone derivatives can lead to the formation of substituted 4H-quinolizin-4-ones. acs.org Similarly, reactions with 2-aminopyridine (B139424) derivatives can be employed to construct the pyrido[1,2-a]pyrimidine (B8458354) core, a scaffold found in many biologically active molecules. acs.org

Pyrazoles: Pyrazoles are another important class of nitrogen heterocycles that can be accessed using this building block. acs.org The synthesis often involves reaction with hydrazine (B178648) derivatives, where the acrylate moiety provides the three-carbon backbone for the five-membered pyrazole (B372694) ring. youtube.comnih.gov The resulting pyrazole systems can be further functionalized. tandfonline.comuzh.ch

Table 2: Synthesis of Nitrogen-Containing Heterocycles

| Starting Material | Reagent Class | Product Class | Reference |

| Methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate | Pyridone Derivatives | 4H-Quinolizin-4-ones | acs.org |

| This compound | 2-Aminopyridines | Pyrido[1,2-a]pyrimidones | acs.org |

| Methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate | Hydrazine Derivatives | Pyrazoles | acs.org |

Beyond simple monocyclic heterocycles, this compound is instrumental in constructing more complex polycyclic and fused ring systems. By choosing appropriate reaction partners that contain existing ring structures and suitable nucleophilic sites, intricate molecular architectures can be assembled efficiently. Examples include the synthesis of pyrano[3,2-c]pyridines, pyrano[4,3-b]pyrans, and pyrano[2,3-c]pyrazoles, where the acrylate derivative facilitates the formation of a new pyranone ring fused to a pre-existing heterocyclic system. acs.org This strategy highlights the compound's utility in building molecular complexity rapidly from readily available starting materials.

Table 3: Examples of Fused Heterocyclic Systems Synthesized

| Reagent Class | Fused System | Reference |

| 4-Hydroxypyridin-2-ones | Pyrano[3,2-c]pyridine-2,5-diones | acs.org |

| 4-Hydroxy-2H-pyran-2-ones | Pyrano[4,3-b]pyran-2,5-diones | acs.org |

| Pyrazolone (B3327878) Derivatives | Pyrano[2,3-c]pyrazol-6-ones | acs.org |

| Barbituric Acid Derivatives | Pyrano[2,3-d]pyrimidin-7-ones | acs.org |

Monomer in Polymer Chemistry

Information regarding the direct participation of this compound as a monomer in radical polymerization processes is not available in the reviewed literature. While related acrylate monomers such as methyl acrylate, methyl methacrylate, and 2-(dimethylamino)ethyl acrylate are widely used in radical polymerization to create a variety of polymers, specific studies detailing the polymerization of the title compound could not be found. acs.orgbeilstein-journals.orgresearchgate.net The presence of the bulky benzoylamino substituent and the reactive enamine functionality may influence its polymerization behavior, potentially leading to challenges such as steric hindrance or side reactions that are not encountered with simpler acrylates. acs.orgnsf.govacs.org

Development of Specialty Polymers with Tailored Properties

The acrylate functionality within this compound serves as a polymerizable group, allowing for its incorporation into polymer chains. While extensive research on homopolymers or copolymers derived specifically from this monomer is not widely documented, its structural components suggest the potential to impart unique characteristics to polymeric materials.

The benzoylamino group can introduce rigidity and potentially enhance thermal stability in a polymer backbone. Furthermore, the presence of the dimethylamino group offers a site for post-polymerization modification or can influence the polymer's solubility and adhesive properties. The incorporation of such functional monomers is a key strategy in the development of specialty polymers with precisely controlled properties for advanced applications.

Table 1: Potential Contributions of Functional Groups in this compound to Polymer Properties

| Functional Group | Potential Impact on Polymer Properties |

| Methyl Acrylate | Polymerizable unit, influences chain flexibility and solubility. |

| Benzoylamino | May increase rigidity, thermal stability, and hydrogen bonding interactions. |

| Dimethylamino | Can enhance adhesion, provide a site for quaternization or other modifications, and influence pH-responsiveness. |

Utility in Advanced Organic Synthesis Strategies (e.g., Protecting Group Chemistry)

Beyond its potential in polymer science, the structural features of this compound lend themselves to strategic applications in advanced organic synthesis.

The benzoylamino group is a well-established protecting group for amines. In the context of a larger synthetic scheme, the "benzoylamino" portion of the molecule could be part of a strategy to mask a reactive amine functionality while other chemical transformations are carried out on a different part of a molecule. The stability of the benzoyl group to a range of reaction conditions, coupled with its reliable deprotection methods, makes it a valuable tool for synthetic chemists.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Reaction Mechanism Elucidation

No published studies detailing quantum chemical calculations specifically for the reaction mechanisms involving Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate were identified.

Density Functional Theory (DFT) Studies on Energetics and Transition States

There are no available DFT studies that specifically report on the energetics and transition states of reactions involving this compound. While DFT is a common method for studying related acrylate (B77674) and enamine compounds, the data for the target molecule has not been published.

Molecular Orbital Analysis for Reactivity Prediction

A molecular orbital analysis for predicting the reactivity of this compound has not been reported in the scientific literature.

Molecular Dynamics Simulations for Conformational Behavior and Interactions

No research articles presenting molecular dynamics simulations to study the conformational behavior and intermolecular interactions of this compound could be located.

In Silico Studies of Structure-Reactivity Relationships

There are no specific in silico studies available that describe the structure-reactivity relationships for this compound.

Prediction of Novel Synthetic Pathways and Reactivity Patterns

Computational predictions of novel synthetic pathways and reactivity patterns specifically for this compound are not documented in the available literature.

Future Research Directions and Emerging Opportunities

Design of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of functionalized acrylates often relies on catalytic reactions, such as the Morita–Baylis–Hillman (MBH) reaction. nih.govacs.org Future work will focus on creating bespoke catalytic systems that offer superior control over the synthesis of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate and its derivatives.

Emerging opportunities in catalysis include:

Bifunctional Catalysts: Catalysts that possess both a Lewis basic site (to activate the acrylate) and a Brønsted acid or Lewis acid site (to activate the other reactant) can accelerate the reaction and control selectivity. nih.gov Chiral phosphines and amines, which have been widely used in MBH reactions, serve as a starting point for designing more sophisticated catalysts. nih.govacs.org

Ionic Liquids (ILs): ILs can serve as both the solvent and the catalyst, offering benefits such as thermal stability and recyclability. Functionalized ILs, where a catalytic moiety is incorporated into the cation or anion, are particularly promising for enhancing reaction efficiency.

Heterogeneous Catalysts: Developing solid-supported catalysts, such as polymers or metal-organic frameworks (MOFs) functionalized with catalytic groups, would simplify product purification and catalyst recycling. This approach is crucial for developing scalable and economically viable industrial processes.

Table 2: Potential Catalytic Systems and Their Advantages

| Catalyst Type | Example | Targeted Improvement |

|---|---|---|

| Chiral Organocatalyst | Bifunctional Thiourea-Phosphine | High enantioselectivity for chiral derivatives |

| Functionalized Ionic Liquid | Imidazolium-based with basic side chain | Catalyst recyclability, enhanced reaction rate |

| Heterogeneous Catalyst | Amine-functionalized mesoporous silica | Ease of separation, suitability for flow chemistry |

| Enzymatic | Engineered Imine Reductase | Extreme selectivity, aqueous conditions, sustainability mdpi.com |

Exploration of Unprecedented Reaction Manifolds

The unique electronic nature of this compound as a "push-pull" alkene makes it a candidate for novel chemical transformations beyond its current applications.

Future research could explore:

Cycloaddition Reactions: The electron-rich double bond is primed to participate in [2+2], [3+2], and [4+2] cycloaddition reactions with various electron-deficient partners. This could open pathways to complex carbocyclic and heterocyclic scaffolds that are otherwise difficult to synthesize.

C–H Activation: Transition-metal-catalyzed C–H activation presents a powerful strategy for the late-stage functionalization of the molecule. rsc.org Catalytic systems, for instance based on palladium or rhodium, could selectively activate C–H bonds on the benzoyl ring or at the methyl groups of the dimethylamino moiety, allowing for the introduction of new functional groups without pre-functionalization. nih.govresearchgate.net This approach is highly step-economic and aligns with green chemistry principles. nih.gov

Radical Reactions: The acrylate (B77674) moiety could be engaged in novel radical addition or conjugate addition reactions, potentially triggered by photoredox catalysis. This would enable the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions.

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

To accelerate the discovery of optimal synthesis conditions and new reactions, high-throughput experimentation (HTE) and automated synthesis platforms are indispensable tools. nih.gov

Key applications include:

Reaction Optimization: Robotic platforms can perform hundreds of experiments in parallel, rapidly screening variables such as catalysts, solvents, temperatures, and reactant ratios. imperial.ac.uk This allows for the rapid identification of optimal conditions for yield, selectivity, and efficiency.

Flow Chemistry: Automated flow chemistry systems offer precise control over reaction parameters, improved safety for handling reactive intermediates, and straightforward scalability. syrris.comvapourtec.comrsc.org Integrating in-line analytical tools allows for real-time monitoring and optimization. mit.edu A multistep synthesis involving the formation and subsequent transformation of this compound could be fully automated in a continuous flow setup. acs.org

Library Synthesis: Automated platforms can be used to synthesize libraries of derivatives by varying the benzoyl, amine, or ester components. These libraries are invaluable for screening for biological activity or material properties.

Table 3: Workflow for Automated High-Throughput Reaction Optimization

| Step | Action | Technology | Outcome |

|---|---|---|---|

| 1. Design of Experiments | Define variables (catalyst, solvent, temp.) and ranges | DoE Software | Efficient experimental plan |

| 2. Automated Execution | Dispense reagents and run reactions in parallel | Liquid Handling Robot, Parallel Reactor Block imperial.ac.uk | 96+ experiments run simultaneously |

| 3. In-line Analysis | Sample and analyze each reaction mixture | Automated LC-MS, UPLC | Rapid quantification of yield and purity |

| 4. Data Analysis & Iteration | Feed results into a machine learning algorithm | Bayesian Optimization, AI aihub.org | Prediction of next set of optimal conditions |

Advancements in In Situ Spectroscopic Monitoring of Reactions

A deep understanding of reaction mechanisms is crucial for rational process improvement. In situ (or operando) spectroscopy, which monitors the reaction as it happens, provides invaluable mechanistic insights. hidenanalytical.comwikipedia.orghideninc.com

Future research will benefit from:

Operando Infrared (IR) and Raman Spectroscopy: These techniques can track the concentration of reactants, products, and key intermediates in real-time. ornl.gov They are particularly useful for observing the state of a catalyst under actual working conditions, helping to establish structure-activity relationships. nih.gov

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for identifying and quantifying elusive reaction intermediates, such as the zwitterionic species often proposed in enamine and MBH chemistry. acs.orgacs.org Monitoring reactions by NMR can confirm proposed mechanisms and reveal unexpected pathways. researchgate.net

By combining these spectroscopic methods with kinetic analysis, researchers can build a complete picture of the reaction landscape, identifying rate-determining steps and catalyst deactivation pathways.

Advanced Computational Modeling for Complex Chemical Systems

Computational chemistry provides a powerful lens to understand and predict the behavior of molecules and reactions at an atomic level.

Future opportunities include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the reaction mechanism for the synthesis of this compound. nih.govnih.gov By calculating the energies of reactants, transition states, and products, researchers can predict the most likely reaction pathway and identify the factors controlling reaction barriers and selectivity. acs.orgresearchgate.net DFT is also invaluable for understanding the electronic structure and predicting the reactivity of the molecule in novel transformations. ut.ac.ir

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule in solution, providing insights into solvent effects, conformational preferences, and interactions with catalysts. acs.org Reactive force fields (ReaxFF) are an emerging tool that can simulate the bond-forming and bond-breaking events of a reaction over longer timescales than are accessible with DFT. escholarship.orgacs.org

Predictive Modeling for Catalyst Design: Computational tools, including genetic algorithms, can be used to design new catalysts in silico. chemrxiv.org By screening virtual libraries of potential catalysts and predicting their performance, computational modeling can guide experimental efforts toward the most promising candidates, saving significant time and resources. chemrxiv.org

Q & A

Q. What are the key considerations for synthesizing Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate with high yield and minimal by-products?

Methodological Answer: Synthesis optimization requires addressing defects in existing routes, such as high reaction temperatures and environmentally harmful by-products . A two-step approach is recommended:

Substitution Reaction : Use a mild base (e.g., K₂CO₃) to minimize side reactions.

Aldol Condensation : Optimize temperature (40–60°C) and solvent polarity (e.g., THF) to enhance regioselectivity.

- Table 1 : Comparative synthesis conditions from literature:

| Condition | Yield (%) | By-products | Reference |

|---|---|---|---|

| Traditional (80°C, DMF) | 62 | Chlorinated residues | |

| Optimized (50°C, THF) | 85 | <5% impurities |

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

Methodological Answer: Due to the lack of vendor-provided analytical data , researchers must employ:

- NMR Spectroscopy : Confirm stereochemistry (Z/E configuration) via coupling constants in ¹H NMR (e.g., vinyl proton splitting).

- HPLC-MS : Use a C18 column (ACN/H₂O gradient) to detect trace impurities (<0.5%).

- FT-IR : Validate amide (1650–1680 cm⁻¹) and ester (1720–1740 cm⁻¹) functional groups.

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Neoprene gloves, tight-fitting goggles, and lab coats .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste Disposal : Incinerate waste at >800°C to prevent environmental release of reactive intermediates .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

- DFT Calculations : Model the electron density of the α,β-unsaturated ester to identify electrophilic sites (e.g., C3 position).

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. MeOH) on reaction kinetics.

- Case Study : A study on analogous acrylates showed that electron-withdrawing groups (e.g., benzoyl) increase reactivity at the β-carbon .

Q. How can researchers resolve discrepancies in biological activity data for this compound across studies?

Methodological Answer: Contradictions in tumor inhibition efficacy (e.g., IC₅₀ variability) may arise from:

- Solubility Differences : Use DMSO stock solutions with ≤0.1% water content to avoid aggregation.

- Cell Line Variability : Validate assays across multiple lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) .

- Metabolic Stability : Conduct LC-MS/MS to monitor degradation products in cell media.

Q. What mechanistic insights explain the compound’s role as an intermediate in tumor inhibitor synthesis?

Methodological Answer: The α,β-unsaturated ester moiety undergoes Michael addition with thiol groups in kinase active sites. Key steps:

Nucleophilic Attack : Cysteine residues in target proteins react with the electrophilic β-carbon.

Conformational Locking : The dimethylamino group stabilizes the transition state, enhancing binding affinity .

Q. How should researchers design stability studies to assess degradation pathways under varying storage conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (60°C), light (UV-A), and humidity (75% RH) for 14 days.

- Analytical Monitoring : Track hydrolysis (HPLC), oxidation (O₂-sensitive probes), and dimerization (SEC).

- Recommendation : Store at –20°C in amber vials with desiccants to extend shelf life .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

Methodological Answer: Discrepancies may stem from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.